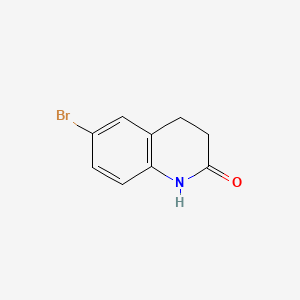

6-Bromo-3,4-dihydro-1h-quinolin-2-one

Overview

Description

6-Bromo-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a derivative of quinolinone, characterized by the presence of a bromine atom at the 6th position and a dihydroquinolinone structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-1H-quinolin-2-one typically involves the bromination of 3,4-dihydroquinolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form 3,4-dihydroquinolin-2-one derivatives.

Oxidation Reactions: Oxidation of the dihydroquinolinone ring can lead to the formation of quinolinone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Scientific Research Applications

6-Bromo-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-3,4-dihydro-1H-quinolin-2-one

- 6-Fluoro-3,4-dihydro-1H-quinolin-2-one

- 6-Iodo-3,4-dihydro-1H-quinolin-2-one

Uniqueness

6-Bromo-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic transformations and biological interactions .

Biological Activity

6-Bromo-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. This compound belongs to the quinolinone class, known for their diverse biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant properties . Its unique structure, characterized by the presence of a bromine atom, enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways. This inhibition can lead to altered cellular processes and metabolic flux.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors or regulatory proteins, affecting protein synthesis and cellular responses.

- Cell Signaling Pathways : The compound impacts cell signaling pathways that are crucial for maintaining cellular homeostasis and responding to external stimuli .

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed IC50 values ranging from 2.43 to 14.65 μM in these assays . Notably, it induced apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes at low concentrations .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes essential for bacterial growth. Comparative studies suggest that it may be more effective than other halogenated quinolinones due to the specific interactions facilitated by the bromine atom .

Antioxidant Activity

This compound also possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells, which is critical in preventing cellular damage associated with various diseases.

Study on Anticancer Effects

In a detailed study focusing on the anticancer effects of quinolinone derivatives, this compound was tested alongside other compounds. Results indicated that it significantly inhibited microtubule assembly at concentrations as low as 20 μM, demonstrating its potential as a microtubule-destabilizing agent—an important mechanism in cancer therapy .

Antimicrobial Efficacy Assessment

A comparative analysis involving this compound against standard antibiotics revealed its superior efficacy against multi-drug resistant strains of bacteria. The study emphasized the need for further exploration into its clinical applications as an antimicrobial agent.

Preparation Methods

The synthesis of this compound typically involves bromination reactions using agents such as bromine or N-bromosuccinimide (NBS) in suitable solvents like acetic acid or chloroform. Reaction conditions are carefully controlled to optimize yield and purity. For instance:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Sodium Hydride | N,N-Dimethylformamide (DMF), inert atmosphere | 72% |

| 2 | Bromine/NBS | Acetic Acid/Chloroform | Variable |

This synthetic route allows for the efficient production of the compound for research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-3,4-dihydro-1H-quinolin-2-one, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cyclization of brominated aniline derivatives. For example, 6-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is prepared by reacting 4-bromoaniline with 3,3-dimethylacryloyl chloride under AlCl₃ catalysis in dichloromethane, achieving 90% yield . Intermediates are characterized using NMR and mass spectrometry (MS). For instance, tert-butyl 3-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-1-carboxylate is confirmed via NMR (δ 7.13 ppm for aromatic protons) and MS (m/z 325.1) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic techniques. For example, the compound’s light-sensitive nature necessitates storage in amber vials at ambient temperatures to prevent degradation . NMR data (e.g., aromatic protons at δ 6.55–7.13 ppm and carbonyl signals at δ 2.71 ppm) and MS fragmentation patterns (e.g., m/z 226.07 for [M+H]⁺) are critical for verification .

Q. What are the key solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound is sensitive to light and moisture, requiring inert atmospheres (e.g., argon) during reactions . Solubility in polar aprotic solvents (e.g., DCM, THF) facilitates reactions like nitro-group reductions using Pd/C and H₂ . Stability tests under varying pH and temperature conditions are recommended for long-term storage .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Catalytic hydrogenation (e.g., H₂/Pd-C) for nitro-group reductions achieves 72.9% yield when conducted in ethanol over 48 hours . Microwave-assisted synthesis or flow chemistry can reduce reaction times. For example, LiAlH₄-mediated reductions in THF (24 hours) are optimized by monitoring via TLC and quenching with aqueous NH₄Cl .

Q. How does bromine substitution at the 6-position influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing bromine group activates the aromatic ring for NAS, enabling functionalization at the 5- or 7-positions. For example, 6-bromo derivatives react with thiophene-2-carbimidothioate HI to form thiophene-substituted analogs (56% yield) . Computational studies (e.g., DFT) predict regioselectivity by analyzing charge distribution at reactive sites .

Q. How can contradictions in spectroscopic data for brominated dihydroquinolinones be resolved?

- Methodological Answer : Contradictions arise from tautomerism or solvent effects. For example, NMR signals for NH protons (δ 10–12 ppm) may shift in DMSO-d₆ due to hydrogen bonding. Multi-nuclear NMR (e.g., , ) and X-ray crystallography validate structures . Conflicting MS data (e.g., isotopic patterns for bromine) are resolved using high-resolution MS (HRMS) .

Q. What structural modifications enhance the biological activity of this compound derivatives?

- Methodological Answer : Adding substituents like piperazinyl or dimethylamino groups improves CNS penetration. For example, 1-[3-(4-(3-chlorophenyl)piperazinyl)propyl]-5-methoxy derivatives show antidepressant activity via sigma receptor agonism (30 mg/kg in mice) . SAR studies reveal that methylation at the 1-position increases metabolic stability .

Q. What computational methods predict the pharmacokinetic properties of derivatives?

- Methodological Answer : Molecular dynamics simulations (e.g., AMBER) assess binding affinity to targets like PDE3A, while ADMET predictions (e.g., SwissADME) evaluate logP (2.5–3.2) and bioavailability . Docking studies with AutoDock Vina identify key interactions (e.g., hydrogen bonds with Thr778 in PDE3A) .

Q. Notes

- Avoid commercial sources (e.g., Thermo Scientific product codes) unless critical for reproducibility .

- Advanced methodologies (e.g., chiral SFC separation ) address stereochemical challenges in derivative synthesis.

- Contradictions in data require cross-validation via orthogonal techniques (e.g., XRD for crystallinity) .

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWZSSIUHXNNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559546 | |

| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-90-1 | |

| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,2,3,4-tetrahydro-2-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.